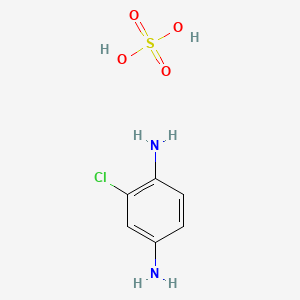
2-Chloro-p-phenylenediamine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-p-phenylenediamine sulfate appears as light gray or lavender powder. (NTP, 1992)
2-chloro-1,4-phenylenediamine sulfate is an arylammonium sulfate salt obtained by combining 2-chloro-1,4-phenylenediamine with one molar equivalent of sulfuric acid. It has a role as a dye. It contains a 2-chloro-1,4-phenylenediaminium.
Aplicaciones Científicas De Investigación
Cosmetic Applications
Hair Dyes and Tints
2-Chloro-p-phenylenediamine sulfate is predominantly used in oxidative hair dye formulations. It functions as a colorant, facilitating the development of permanent hair colors by reacting with other components in the dye mixture. Typically, it is used at concentrations up to 4.6% when mixed with hydrogen peroxide (3%) in a 1:1 ratio for optimal results .
Eyelash and Eyebrow Tints
The compound is also employed in eyebrow and eyelash tinting products. However, its use in these applications raises significant safety concerns due to its potential to cause severe allergic reactions and skin sensitization . Regulatory bodies have recommended concentration restrictions and appropriate labeling to mitigate risks associated with its use in cosmetic products .
Toxicological Profile
The safety profile of this compound has been scrutinized extensively. The European Scientific Committee on Consumer Safety (SCCS) has expressed concerns regarding its safety, particularly for use in hair dyes intended for eyebrows and eyelashes. The SCCS concluded that the potential for skin sensitization is significant, leading to recommendations for prohibition in certain applications .
Case Studies
- A study highlighted severe allergic reactions among users, including symptoms such as itchy dermatitis and conjunctival inflammation when applied to sensitive areas like the eyes .
- Another retrospective study indicated a high rate of sensitization (67.5%) among individuals exposed to hair dye products containing this compound, underscoring the need for careful monitoring and regulation .
Regulatory Status
Due to its potential health risks, this compound is included in regulatory frameworks that govern cosmetic ingredients. For instance, the European Union has placed it on a list of substances prohibited for use in cosmetic products due to safety concerns related to skin sensitization and acute toxicity following oral exposure .
In Vitro Studies
Research has indicated that while this compound can be effective as a colorant, it also exhibits cytotoxic properties at higher concentrations. In vitro studies have shown varying degrees of cellular response depending on exposure levels, further necessitating stringent safety evaluations .
Antimicrobial Properties
Emerging studies suggest potential antimicrobial applications for derivatives of phenylenediamines, including this compound. Research indicates that certain formulations can inhibit Gram-positive and Gram-negative bacteria, which may open avenues for future biomedical applications beyond cosmetics .
Propiedades
Número CAS |
6219-71-2 |
|---|---|
Fórmula molecular |
C6H9ClN2O4S |
Peso molecular |
240.67 g/mol |
Nombre IUPAC |
(4-azaniumyl-2-chlorophenyl)azanium;sulfate |
InChI |
InChI=1S/C6H7ClN2.H2O4S/c7-5-3-4(8)1-2-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4) |
Clave InChI |
GQFGHCRXPLROOF-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SC(=O)CN2C3=CC=CC=C3C4=CC=CC=C42 |
SMILES canónico |
C1=CC(=C(C=C1[NH3+])Cl)[NH3+].[O-]S(=O)(=O)[O-] |
Números CAS relacionados |
61702-44-1 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















